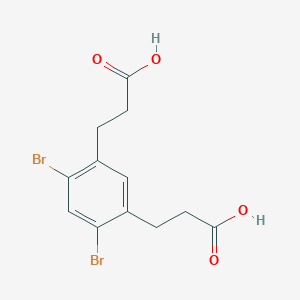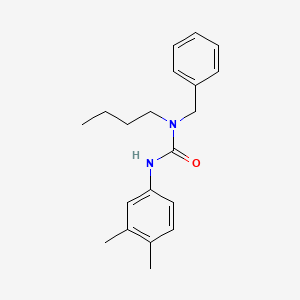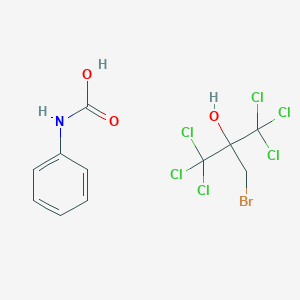
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-: is an organic compound with the molecular formula C₁₃H₂₆N₂O₂ It is a derivative of pentanamide, featuring additional ethyl, methyl, and morpholinylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- typically involves the reaction of 2-ethyl-3-methylpentanoyl chloride with 4-morpholinylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions: Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. The morpholinylmethyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
- 2-Pentanamine, 4-methyl-
Comparison: Compared to similar compounds, Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- is unique due to the presence of the morpholinylmethyl group. This group enhances its solubility and reactivity, making it more versatile in various applications. The ethyl and methyl substitutions also contribute to its distinct chemical properties, differentiating it from other pentanamide derivatives.
Eigenschaften
CAS-Nummer |
88018-53-5 |
|---|---|
Molekularformel |
C13H26N2O2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
2-ethyl-3-methyl-N-(morpholin-4-ylmethyl)pentanamide |
InChI |
InChI=1S/C13H26N2O2/c1-4-11(3)12(5-2)13(16)14-10-15-6-8-17-9-7-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
MRJWCQCVEVGALU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CC)C(=O)NCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


dimethylsilane](/img/structure/B14390258.png)


![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)

![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)



